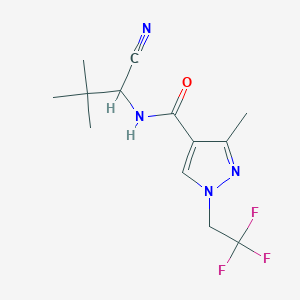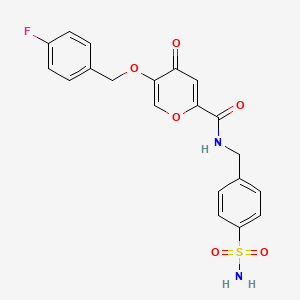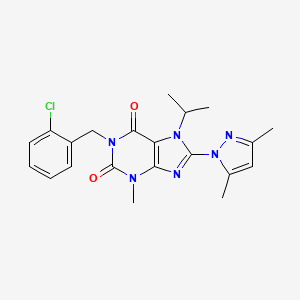![molecular formula C24H18ClFN4OS B2549601 1-((2-chloro-6-fluorobenzyl)thio)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one CAS No. 1114656-70-0](/img/no-structure.png)
1-((2-chloro-6-fluorobenzyl)thio)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "1-((2-chloro-6-fluorobenzyl)thio)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one" is a derivative of the 1,2,4-triazoloquinazoline class, which has been the subject of various studies due to its potential biological activities. These compounds have been synthesized and evaluated for different pharmacological properties, including antioxidant, antifungal, antihistaminic, and benzodiazepine binding activities .
Synthesis Analysis
The synthesis of 1,2,4-triazoloquinazoline derivatives typically involves multi-step reactions. For instance, a non-conventional approach using microwave irradiation was employed to synthesize a series of 1,2,4-triazolo-quinazoline-thiones by reacting 1,2,4-triazolo-quinazolinones with 1,4-dioxane . Another study reported the synthesis of a related compound through a five-step reaction, followed by solution crystallization to obtain single crystals for crystallographic analysis .
Molecular Structure Analysis
The molecular structure of these compounds has been elucidated using various spectroscopic techniques, including NMR and HRMS. Density functional theory (DFT) calculations and X-ray diffraction have been used to confirm the optimized molecular structure and to understand the physicochemical properties by analyzing frontier molecular orbitals and molecular electrostatic potentials .
Chemical Reactions Analysis
The chemical reactivity of the 1,2,4-triazoloquinazoline derivatives includes their solvatochromic properties, which have been studied by observing the absorption spectra in solvents of different polarities . Additionally, the alkylation reactions of these compounds have been found to proceed S-regioselectively .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds have been characterized by their solvatochromic behavior, which indicates their potential for interaction with various solvents. The antioxidant and antimicrobial activities of these compounds have been assessed using in vitro assays, such as the DPPH method for free radical scavenging and bioluminescence inhibition tests for antimicrobial activity . The compounds have shown significant activity against various strains of fungi and bacteria, with some derivatives exhibiting comparable or superior activity to standard drugs like ascorbic acid and fluconazole .
Relevant Case Studies
In terms of pharmacological relevance, one study found that certain 1,2,4-triazoloquinazoline derivatives had significant antifungal activity against Aspergillus species . Another study reported that a specific derivative had potent H1-antihistaminic activity with negligible sedative properties compared to the reference drug chlorpheniramine maleate . Additionally, some derivatives were identified as potent benzodiazepine antagonists in rat models, indicating their potential use in neuropsychiatric disorders .
Scientific Research Applications
Synthesis and Biological Activities
The synthesis of novel compounds structurally related to 1-((2-chloro-6-fluorobenzyl)thio)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one has been a subject of interest due to their potential biological activities. One study focuses on the synthesis of [1,2,4]triazolo[1,5-c]quinazolin-5(6H)-ones, revealing compounds with high affinity for the benzodiazepine receptor, indicating their potential as potent benzodiazepine antagonists in rat models (Francis et al., 1991). Similarly, another research effort synthesized a new series of 1,2,4-triazolo[4,3-a]-quinoline derivatives aimed at meeting structural requirements for anticancer activity, with certain derivatives showing significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines (Reddy et al., 2015).
Antimicrobial and Anticancer Activities
Further investigations into quinazolinone derivatives containing a 1,2,4-triazolylthioether moiety have demonstrated good antimicrobial activities, with some compounds exhibiting superior inhibitory effects against bacterial strains such as Xanthomonas oryzae pv. oryzae and Xanthomonas axonopodis pv. citri compared to commercial bactericides (Yan et al., 2016). Moreover, novel 4-benzyl-1-substituted-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones have been synthesized, exhibiting promising H1-antihistaminic activity in vivo, with one compound notably outperforming the reference standard chlorpheniramine maleate in terms of potency and lower sedative effects (Alagarsamy et al., 2007).
Selectivity for Human A3 Receptor Subtype
Derivatives of the triazoloquinazoline adenosine antagonist CGS15943 have been found to selectively bind to human A3 receptors with high affinity, indicating potential for the development of selective A3 receptor antagonists (Kim et al., 1996).
Synthesis and Antitumor Activity
The synthesis and characterization of novel compounds like 4-(2-chlorobenzyl)-1-(5-fluoro-2-hydroxy-3-((4-methylpiperidin-1-yl)methyl)phenyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one have demonstrated potential antitumor activity, particularly against human hepatoma and melanoma cell lines, highlighting the therapeutic potential of this class of compounds (Zhou et al., 2021).
Future Directions
The future directions for research on “1-((2-chloro-6-fluorobenzyl)thio)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one” and related compounds could involve further investigation of their anticancer activity, optimization of their synthesis, and exploration of their potential applications in cancer therapy .
properties
CAS RN |
1114656-70-0 |
|---|---|
Product Name |
1-((2-chloro-6-fluorobenzyl)thio)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one |
Molecular Formula |
C24H18ClFN4OS |
Molecular Weight |
464.94 |
IUPAC Name |
1-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4-(2-phenylethyl)-[1,2,4]triazolo[4,3-a]quinazolin-5-one |
InChI |
InChI=1S/C24H18ClFN4OS/c25-19-10-6-11-20(26)18(19)15-32-24-28-27-23-29(14-13-16-7-2-1-3-8-16)22(31)17-9-4-5-12-21(17)30(23)24/h1-12H,13-15H2 |
SMILES |
C1=CC=C(C=C1)CCN2C(=O)C3=CC=CC=C3N4C2=NN=C4SCC5=C(C=CC=C5Cl)F |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



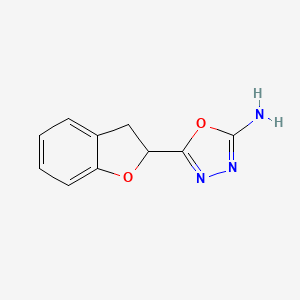
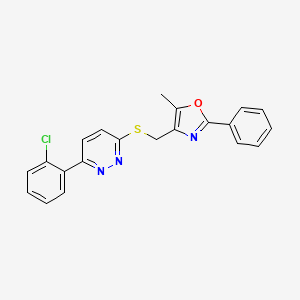
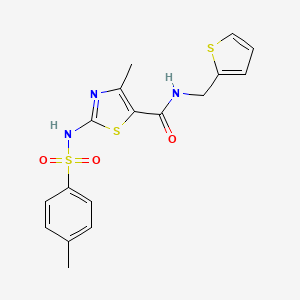
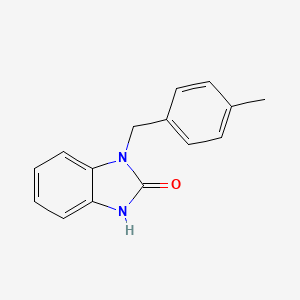
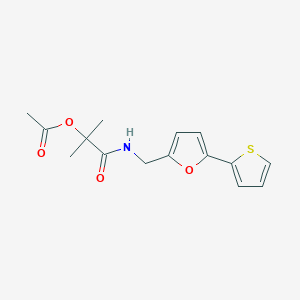
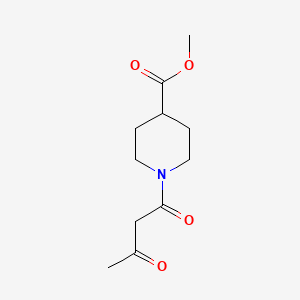
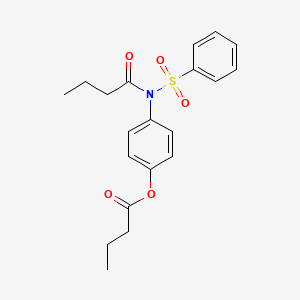
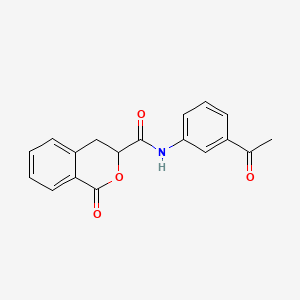
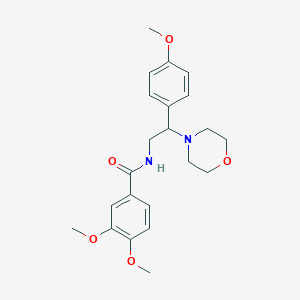
![1-(Azepan-1-yl)-2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylethanone](/img/structure/B2549534.png)
